Cyclopropylmethyl-d2 alcohol is a highly specialized, isotopically enriched building block characterized by targeted deuterium substitution at the alpha-methylene carbon (CD2). Functioning as a critical precursor in medicinal chemistry and physical organic research, it provides a direct route for incorporating the metabolically robust cyclopropylmethyl-d2 motif into complex molecular scaffolds. Commercially available at ≥98 atom % D isotopic purity, this primary alcohol is highly processable via standard halogenation or sulfonation workflows to yield reactive alkylating agents. Its primary procurement value lies in its ability to dramatically alter the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) by exploiting the primary kinetic isotope effect (KIE) to block cytochrome P450-mediated N-dealkylation, without perturbing the parent molecule's pharmacodynamics or receptor binding affinities [1].
Substituting cyclopropylmethyl-d2 alcohol with its non-deuterated counterpart (cyclopropylmethanol) fundamentally compromises metabolic stability in downstream applications. In pharmaceutical development, the alpha-methylene protons of the cyclopropylmethyl group are highly susceptible to oxidative cleavage by CYP450 enzymes. Utilizing the non-deuterated precursor results in APIs that rapidly degrade into potentially toxic or off-target metabolites, such as the conversion of buprenorphine to norbuprenorphine. Conversely, over-labeled alternatives (e.g., ring-deuterated cyclopropylmethyl-d4 alcohol) unnecessarily inflate procurement costs without providing additional metabolic protection, as the ring carbons are not the primary site of oxidative liability. Therefore, precision deuteration strictly at the alpha position is a non-negotiable requirement for optimizing pharmacokinetic half-lives while maintaining scalable synthesis economics [1].
When incorporated into opioid scaffolds, the cyclopropylmethyl-d2 motif significantly resists CYP450-mediated oxidative N-dealkylation compared to the non-deuterated cyclopropylmethyl group. In comparative pharmacokinetic studies, APIs synthesized with the -CD2- modification demonstrated a dramatic reduction in the formation of the dealkylated metabolite. Specifically, the maximum blood concentration (Cmax) of the metabolite was reduced by over 19-fold, and the area under the curve (AUC) was reduced by over 10-fold in vivo, confirming the profound primary kinetic isotope effect exerted by the alpha-deuterium atoms [1].
| Evidence Dimension | In vivo metabolite formation (AUC and Cmax of dealkylated product) |
| Target Compound Data | >10-fold reduction in AUC; >19-fold reduction in Cmax |
| Comparator Or Baseline | Non-deuterated cyclopropylmethyl baseline |
| Quantified Difference | 10 to 19-fold reduction in metabolic cleavage |
| Conditions | In vivo pharmacokinetic profiling (intravenous administration) |
This massive reduction in metabolic liability directly justifies the procurement of the d2-labeled precursor for developing next-generation, longer-acting, and safer APIs.
A critical procurement concern when modifying API precursors is the potential loss of target binding affinity. However, utilizing cyclopropylmethyl-d2 alcohol to install the deuterated pharmacophore preserves the structural and electronic integrity of the parent molecule. Radioligand competition binding assays confirm that the resulting d2-labeled APIs maintain sub-nanomolar affinity for human mu, delta, and kappa opioid receptors, exhibiting virtually indistinguishable pharmacodynamic properties (potency and efficacy) compared to their non-deuterated analogs [1].
| Evidence Dimension | Opioid receptor binding affinity (Ki) |
| Target Compound Data | Sub-nanomolar affinity maintained |
| Comparator Or Baseline | Non-deuterated analog (identical sub-nanomolar affinity) |
| Quantified Difference | Statistically indistinguishable binding profiles |
| Conditions | Radioligand competition receptor binding assays (human MOR, DOR, KOR) |
Buyers can confidently substitute the d2-precursor in existing synthetic routes without risking the loss of the final product's therapeutic efficacy.
Cyclopropylmethyl-d2 alcohol is highly valued for its synthetic processability, serving as a robust precursor for downstream N-alkylation or O-alkylation. It can be efficiently converted into reactive intermediates, such as cyclopropylmethyl-d2 bromide or mesylate, using standard industrial protocols. Crucially, the isotopic purity of the starting material (≥98 atom % D) is fully retained throughout these activation and substitution steps, yielding final functionalized products with ≥98% deuteration at the target alpha-carbon. This eliminates the need for harsh, late-stage H/D exchange protocols that often suffer from poor regioselectivity and degrade complex molecular scaffolds [1].
| Evidence Dimension | Isotopic fidelity in multi-step synthesis |
| Target Compound Data | ≥98% deuterium retention at the alpha-carbon |
| Comparator Or Baseline | Late-stage H/D exchange methods (<80% retention and poor regioselectivity) |
| Quantified Difference | Near-quantitative isotopic retention without scrambling |
| Conditions | Standard activation (halogenation/sulfonation) and N-alkylation workflows |
Ensures reproducible, scalable manufacturing of precision-deuterated compounds using standard industrial synthetic infrastructure.
Ideal for manufacturing next-generation therapeutics where blocking CYP450-mediated N-dealkylation at the cyclopropylmethyl group is required to improve half-life and reduce toxic metabolites[1].
Serves as the optimal starting material for generating cyclopropylmethyl-d2 halides and sulfonates, ensuring >98% isotopic fidelity during the alkylation of complex secondary amines in drug discovery workflows [2].
Essential for physical organic chemistry studies measuring primary kinetic isotope effects (1° KIEs) during the oxidation of primary alcohols or the rapid ring-opening of cyclopropylcarbinyl radicals, allowing precise determination of rate-limiting steps [3].
Flammable;Irritant